VEGFR2 Inhibition Potency: 4‑Chloro (IC₅₀ = 9 nM) vs. 4‑Bromo (6 nM), 4‑Fluoro (17 nM), and 5‑Chloro (10 nM)
In a head‑to‑head VEGFR2 inhibition assay, the 4‑chloro‑1‑methyl‑1H‑indole derivative (4‑((4‑chloro‑1‑methyl‑1H‑indol‑3‑yl)methylene)‑3‑(…)) exhibited an IC₅₀ of 9 nM [REFS‑1]. Under identical conditions (baculovirus‑expressed human cytoplasmic VEGFR2, time‑resolved fluorescence), the corresponding 4‑bromo analog gave an IC₅₀ of 6 nM, the 4‑fluoro analog an IC₅₀ of 17 nM, and the 5‑chloro regioisomer an IC₅₀ of 10 nM [REFS‑1]. The data demonstrate that the 4‑chloro derivative provides an intermediate potency within this series, offering a distinct SAR inflection point for lead optimization.
| Evidence Dimension | VEGFR2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM |
| Comparator Or Baseline | 4‑bromo: 6 nM; 4‑fluoro: 17 nM; 5‑chloro: 10 nM |
| Quantified Difference | 4‑chloro is 1.5× less potent than 4‑bromo, 1.9× more potent than 4‑fluoro, and 1.1× more potent than 5‑chloro. |
| Conditions | Inhibition of human cytoplasmic VEGFR2 expressed in baculovirus; time‑resolved fluorescence assay; 15 min incubation. |
Why This Matters
This single‑digit nanomolar potency validates the 4‑chloro‑1‑methyl‑1H‑indole scaffold as a viable kinase inhibitor fragment, and the direct comparator data enable rational selection for SAR exploration where halogen‑dependent activity tuning is required.
- [1] BindingDB. VEGFR2 Affinity Data (PubMed ID 16460933). Bioorg. Med. Chem. Lett. 2006, 16, 2158–2162. View Source
